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Compound of Interest

Compound Name: 4-(Methylthio)quinazoline

Cat. No.: B15071270 Get Quote

CAS Number: 13182-59-7

This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a

heterocyclic compound of interest to researchers and professionals in the fields of medicinal

chemistry and drug development. This document details its chemical properties, synthesis, and

known biological activities, with a focus on its potential as an anticancer agent.

Physicochemical Properties
4-(Methylthio)quinazoline, with the chemical formula C₉H₈N₂S, is a quinazoline derivative

characterized by a methylthio group substituted at the 4-position of the quinazoline ring.[1] This

structural feature plays a significant role in its chemical reactivity and biological activity.
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Property Value Source

CAS Number 13182-59-7 [1]

Molecular Formula C₉H₈N₂S [1]

Molecular Weight 176.24 g/mol [1]

IUPAC Name 4-(methylsulfanyl)quinazoline [1]

SMILES CSC1=NC=NC2=CC=CC=C21 [1]
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Synthesis
The synthesis of 4-(methylthio)quinazoline and its derivatives can be achieved through

various synthetic routes. A common and effective method involves the nucleophilic aromatic

substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with

a methylthiolate source.

Experimental Protocol: Synthesis of 4-
(Methylthio)quinazoline from 4-Chloroquinazoline
This protocol is a representative method based on general procedures for the synthesis of 4-

alkyl(aryl)thioquinazoline derivatives.[2]

Materials:

4-Chloroquinazoline

Sodium thiomethoxide (Sodium methanethiolate)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert

atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract

with ethyl acetate (3 x 25 mL).

Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous

sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 4-(methylthio)quinazoline.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods

such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action
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Quinazoline derivatives are a well-established class of compounds with a broad spectrum of

pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The

introduction of a methylthio group at the 4-position can modulate the biological activity of the

quinazoline scaffold.

Anticancer Activity
Numerous studies have highlighted the potential of quinazoline derivatives as anticancer

agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling

pathways that are dysregulated in cancer cells.

Inhibition of EGFR and PI3K/Akt Signaling Pathways:

The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt

signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant

activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds

have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.

[2][7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known

pharmacophore for EGFR inhibition.[12] While direct studies on 4-(methylthio)quinazoline are

limited, its structural similarity to other active quinazolines suggests it may also target these

pathways.
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Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 4-(Methylthio)quinazoline.
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Experimental Protocol: In Vitro Anticancer Activity
Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on

cancer cell lines.[4][16]

Materials:

Cancer cell line (e.g., MCF-7, A549)

Complete growth medium (e.g., DMEM with 10% FBS)

4-(Methylthio)quinazoline (dissolved in DMSO)

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare serial dilutions of 4-(methylthio)quinazoline in the complete growth medium. The

final concentration of DMSO should not exceed 0.1%.

After 24 hours, remove the medium from the wells and add 100 µL of the prepared

compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a

known anticancer drug).

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

(the concentration of the compound that inhibits 50% of cell growth).
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Caption: General workflow for an in vitro MTT cytotoxicity assay.
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Conclusion
4-(Methylthio)quinazoline is a molecule of significant interest within the broader class of

quinazoline derivatives. Its synthesis is accessible through established chemical

methodologies. While further research is required to fully elucidate its specific biological targets

and mechanism of action, the existing body of knowledge on related quinazoline compounds

suggests its potential as a modulator of key signaling pathways implicated in cancer. This

technical guide provides a foundational resource for researchers and drug development

professionals interested in exploring the therapeutic potential of 4-(methylthio)quinazoline
and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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